molecular formula C16H13NO5S B352161 N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 879644-75-4

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B352161
CAS No.: 879644-75-4
M. Wt: 331.3g/mol
InChI Key: SCECDYZDHPLRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a sulfonamide group, and an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with ethanolamine to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the sulfonamide group results in an amine.

Scientific Research Applications

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of functional groups and the presence of an anthracene core. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c18-8-7-17-23(21,22)10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19/h1-6,9,17-18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCECDYZDHPLRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide interact with Mycobacterium tuberculosis, and what are the potential downstream effects?

A1: The research suggests that N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide targets the ATP-binding pocket of DNA gyrase B (GyrB), an essential enzyme in Mycobacterium tuberculosis. [, ] GyrB is responsible for regulating DNA topology, a crucial process for bacterial survival. By binding to the ATP-binding pocket, this compound is predicted to act as a competitive inhibitor, potentially blocking ATP binding and hindering GyrB function. [, ] This inhibition can disrupt DNA replication and other essential cellular processes in Mycobacterium tuberculosis, ultimately leading to bacterial cell death. [, ]

Q2: What computational methods were used to study N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide, and what insights did they provide?

A2: The researchers employed a combination of molecular docking and molecular dynamics simulations to investigate the interactions of N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide with GyrB. [, ] Molecular docking predicted the binding mode and estimated the binding affinity of the compound within the ATP-binding pocket. [, ] Molecular dynamics simulations provided insights into the stability of the compound-enzyme complex over time and offered a more accurate estimation of binding energy. [, ] These computational approaches, together with further in silico predictions of pharmacokinetic properties, suggest that N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide holds promise as a potential inhibitor of GyrB in Mycobacterium tuberculosis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.